molecular formula C9H7Cl2N3 B1323198 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine CAS No. 66000-43-9

1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B1323198
CAS No.: 66000-43-9
M. Wt: 228.07 g/mol
InChI Key: PEJLBNVUSCTMEX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine (CAS 66000-43-9) is a chemical compound with the molecular formula C9H7Cl2N3 and a molecular weight of 228.08 g/mol . This high-purity compound (99%) is supplied for industrial and research applications . In research settings, this molecule has been identified as a key inhibitor. It is documented as 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine in structural biology databases, where it is shown to bind to and inhibit PIM1 kinase . PIM1 is a serine/threonine-protein kinase involved in cell survival and proliferation signaling pathways, making this compound a valuable tool for researchers investigating novel cancer therapeutics and kinase biology . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All necessary safety information should be consulted before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13-14/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJLBNVUSCTMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634399
Record name 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66000-43-9
Record name 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3,4 Dichlorophenyl 1h Pyrazol 3 Amine and Its Functionalized Analogs

Established Synthetic Routes to the 1H-Pyrazole-3-amine Core Structure

The formation of the fundamental 1H-pyrazole-3-amine structure, substituted with a 3,4-dichlorophenyl group, relies on several established cyclization strategies. These methods typically involve the reaction of a hydrazine (B178648) derivative with a suitable three-carbon precursor.

Condensation and Cyclization Reactions Utilizing 3,4-Dichlorophenylhydrazine Derivatives

A primary and widely employed method for synthesizing 1-aryl-pyrazol-3-amines is the condensation reaction between an arylhydrazine and a β-ketonitrile or a malononitrile (B47326) derivative. In the context of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine, this involves the reaction of 3,4-dichlorophenylhydrazine with a compound like 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or, more commonly, its synthetic equivalents.

The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. The presence of a nitrile group at the 3-position of the three-carbon starting material directly leads to the formation of the 3-aminopyrazole (B16455) upon cyclization. A review of synthetic approaches highlights that the reaction of β-ketonitriles with hydrazines is a cornerstone for creating 5-aminopyrazoles (which are tautomers of 3-aminopyrazoles). nih.gov For instance, the reaction of substituted phenylhydrazines with 1-aminocinnamonitriles (derived from benzoylacetonitrile) yields 5-amino-3-aryl-1H-pyrazoles. nih.gov This general principle is directly applicable to the synthesis of the target compound using 3,4-dichlorophenylhydrazine.

Table 1: Examples of Phenylhydrazine Condensation Reactions for Pyrazole Synthesis

Hydrazine DerivativeCarbon PrecursorProduct TypeReference
Substituted Phenylhydrazines1-Aminocinnamonitriles5-Amino-3-aryl-1H-pyrazoles nih.gov
2,5-DichlorophenylhydrazineBenzoylacetone1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole uky.edu
Benzylhydrazine4-Chlorobenzaldehyde (to form hydrazone)1-Benzyl-3-(4-chlorophenyl)-5-aryl-1H-pyrazole orgsyn.org
Arylhydrazines1,3-Diketones1-Aryl-3,4,5-substituted pyrazoles mdpi.com

Vilsmeier-Haack Formylation in the Synthesis of Pyrazole Intermediates

The Vilsmeier-Haack reaction is a versatile tool in heterocyclic synthesis, primarily used for formylation, but also for effecting cyclization-formylation sequences. rsc.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com

In the synthesis of pyrazole derivatives, the Vilsmeier-Haack reaction is often used to create pyrazole-4-carbaldehydes from hydrazones. rsc.orgnih.gov For example, the reaction of a hydrazone with the Vilsmeier reagent can lead directly to a 4-formyl pyrazole. nih.gov These carbaldehyde intermediates are highly valuable as they can be converted into a wide range of other functional groups. While not a direct route to the 3-amine, this method provides a key intermediate which could be further elaborated. For instance, the formyl group could be converted to an oxime, then reduced to an aminomethyl group, or the pyrazole ring could be nitrated and then reduced. The use of microwave and ultrasonic acceleration has been shown to make the Vilsmeier-Haack formylation of pyrazoles more energy-efficient and faster than traditional thermal methods. degres.eu

Hydrazide Cyclization Approaches for Pyrazole Ring Formation

Hydrazides can also serve as precursors for the pyrazole ring. One-pot syntheses have been developed that involve the intramolecular cyclization of hydrazides with alkynyl ketones to form substituted pyrazoles. researchgate.net This approach offers the advantage of not needing to isolate a potentially unstable hydrazone intermediate. researchgate.net While less common than the direct use of hydrazines, this method provides an alternative route to the pyrazole core. The synthesis of pyrazole-3-carboxylic acid hydrazide analogs has been noted as a route to novel compounds with potential biological activity. nih.gov

Derivatization Strategies and Functional Group Transformations at the Pyrazole Core

Once the 1-(3,4-Dichlorophenyl)-1H-pyrazole core is synthesized, further modifications can be made to introduce or alter functional groups.

Amination Reactions for the Introduction of Amine Functionality

As discussed previously, the most direct method to obtain the 3-amino functionality is to incorporate it during the ring-forming cyclization reaction using a nitrile-containing precursor. nih.gov However, alternative strategies exist for introducing an amino group onto a pre-formed pyrazole ring.

One such strategy involves the synthesis of a pyrazol-3-ol (or its tautomer, pyrazolin-5-one), which can then be converted to the amine. For instance, 1-(4-chlorophenyl)pyrazol-3-ol is a known intermediate synthesized from (4-chlorophenyl)hydrazine. google.com The hydroxyl group can potentially be converted to an amino group through various methods, such as conversion to a leaving group followed by nucleophilic substitution with an amine source, or through more complex multi-step sequences.

Furthermore, direct amination strategies, while challenging on electron-rich heterocycles, are an area of ongoing research. Novel methods for the electrophilic amination of primary amines using oxaziridine (B8769555) derivatives have been developed to produce N-Boc hydrazines, which can then be used in one-pot pyrazole syntheses. organic-chemistry.org

Table 2: General Strategies for Accessing Aminopyrazoles

StrategyPrecursorKey TransformationProductReference
CyclizationHydrazine + β-KetonitrileIntramolecular cyclization of hydrazone3-Aminopyrazole nih.gov
CyclizationHydrazine + MalononitrileReaction and cyclization3,5-Diaminopyrazole researchgate.net
Functional Group ConversionPyrazol-3-olConversion of -OH to -NH₂3-AminopyrazoleN/A
Ring Conversion2-(Pyrrolidin-2-ylidene)acetonitriles + HydrazineRing transformation5-Aminopyrazole nih.govacs.org

Modification of the Dichlorophenyl Moiety and Other Substituents

The 3,4-dichlorophenyl group on the pyrazole nitrogen is relatively inert to typical nucleophilic substitution. However, modern cross-coupling reactions offer powerful tools for its modification. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation), can be used to substitute the chlorine atoms with various aryl, alkyl, or amino groups.

These reactions would require careful optimization of catalysts, ligands, and reaction conditions to achieve selective substitution at either the C3 or C4 position of the dichlorophenyl ring and to avoid side reactions involving the pyrazole ring itself, particularly if the N1 position is unsubstituted. While specific examples for this compound are not prevalent in the reviewed literature, the extensive use of these cross-coupling methods on other dichlorinated aromatic systems suggests their applicability. For instance, the Suzuki coupling of arylboronic acids with chromones followed by reaction with hydrazine is used to synthesize 3,4-diarylpyrazoles, demonstrating the compatibility of these conditions with pyrazole synthesis. nih.gov

Regioselective Synthesis of Isomers and Analogs

The reaction of an unsymmetrical substituted hydrazine, such as 3,4-dichlorophenylhydrazine, with a β-ketonitrile can theoretically yield two regioisomers: the desired 1-aryl-3-aminopyrazole and the isomeric 1-aryl-5-aminopyrazole. The control of regioselectivity is a significant challenge and a key focus in the synthesis of these compounds. wordpress.com

The primary synthetic route involves the condensation of 3,4-dichlorophenylhydrazine with a β-ketonitrile, such as 3-oxopropanenitrile (cyanoacetaldehyde) or its synthetic equivalents. The regiochemical outcome is highly dependent on the reaction conditions, which can be tuned to favor either kinetic or thermodynamic control. wordpress.com

Under neutral or acidic conditions, the reaction typically proceeds under thermodynamic control, favoring the formation of the more stable 5-aminopyrazole isomer. chim.it This is because arylhydrazines are generally more nucleophilic at the unsubstituted nitrogen atom, leading to an initial adduct that preferentially cyclizes to the 5-amino isomer. wordpress.com

Conversely, kinetically controlled conditions, often achieved by using a strong base like sodium ethoxide at low temperatures, can favor the formation of the 3-aminopyrazole isomer. wordpress.com The increased nucleophilicity of the internal, more substituted nitrogen atom of the hydrazine under these conditions leads to an alternative reaction pathway. wordpress.com The electron-withdrawing nature of the dichlorophenyl group can influence the nucleophilicity of the adjacent nitrogen atoms, adding another layer of complexity to predicting the regiochemical outcome.

For instance, studies on the reaction of arylhydrazines with β-alkoxyacrylonitriles have shown that basic conditions (e.g., sodium ethoxide in ethanol) can produce the 3-aminopyrazole, while neutral conditions in ethanol (B145695) lead to the 5-aminopyrazole. wordpress.com This highlights the critical role of the reaction medium in directing the regioselectivity.

Reaction ConditionControl TypeMajor IsomerRationale
Neutral or Acidic (e.g., EtOH, 70°C)Thermodynamic1-Aryl-5-aminopyrazoleFavors formation of the more stable isomer through equilibration of intermediates. wordpress.comchim.it
Basic (e.g., EtONa in EtOH, 0°C)Kinetic1-Aryl-3-aminopyrazoleFaster reaction at the more nucleophilic internal nitrogen of the hydrazine. wordpress.com

Optimization of Reaction Conditions and Novel Synthetic Pathways

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters, including the choice of catalyst and solvent.

Catalyst Screening and Solvent Effects on Reaction Efficiency

The cyclocondensation reaction to form the pyrazole ring can be influenced by both acid and base catalysis. Acid catalysts can activate the carbonyl group of the β-ketonitrile, facilitating the initial condensation with the hydrazine. However, in the case of arylhydrazines, acidic conditions can also lead to the formation of mixtures of regioisomers. researchgate.net

A variety of solvents have been explored for pyrazole synthesis. Polar protic solvents like ethanol are commonly used, often under reflux conditions. chim.it However, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been shown to be highly effective, sometimes allowing the reaction to proceed at room temperature with high yields and regioselectivity. researchgate.net The choice of solvent can significantly impact reaction times and temperatures. For example, some reactions that require elevated temperatures in alcohols can proceed efficiently at room temperature in DMAc. researchgate.net

The following table summarizes the effects of different catalysts and solvents on pyrazole synthesis, based on general findings for analogous reactions.

ParameterConditionEffect on ReactionReference
Catalyst Acidic (e.g., AcOH)Can promote cyclization but may lead to regioisomeric mixtures. researchgate.net
Basic (e.g., EtONa, Pyridine)Can direct regioselectivity towards the 3-amino isomer under kinetic control. wordpress.comresearchgate.net
Solvent EthanolCommonly used, often requires heating, may yield mixtures of isomers. chim.it
N,N-Dimethylacetamide (DMAc)Can facilitate high yields and regioselectivity at room temperature. researchgate.net
WaterA green solvent option, often used with catalysts or in multicomponent reactions. thieme-connect.com

Green Chemistry Principles in Pyrazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for pyrazole derivatives, including 3-aminopyrazoles. These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and improve atom economy. thieme-connect.com

One prominent green chemistry approach is the use of water as a reaction solvent. thieme-connect.com Although organic substrates may have limited solubility in water, the use of catalysts, such as surfactants like cetyltrimethylammonium bromide (CTAB) or heterogeneous catalysts, can facilitate the reaction in an aqueous medium. thieme-connect.com Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are another cornerstone of green pyrazole synthesis. These reactions are highly atom-economical and reduce waste by minimizing intermediate isolation and purification steps. tandfonline.com

Microwave-assisted synthesis has also emerged as a powerful tool for the green synthesis of pyrazoles. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. chim.it

Green Chemistry ApproachDescriptionAdvantagesReference
Aqueous SynthesisUtilizing water as the reaction solvent, often with a catalyst.Environmentally friendly, safe, and cost-effective. thieme-connect.com
Multicomponent ReactionsCombining three or more starting materials in a one-pot reaction.High atom economy, reduced waste, and simplified procedures. tandfonline.com
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate the reaction.Drastically reduced reaction times, increased yields, and often cleaner products. chim.it

In Vitro Biological Activity Spectrum of 1 3,4 Dichlorophenyl 1h Pyrazol 3 Amine and Its Derivatives

Investigations into Antimicrobial Efficacy

The emergence of drug-resistant microbial pathogens necessitates the continuous search for new antimicrobial agents. nih.gov Pyrazole (B372694) derivatives have been a significant area of research in this field, demonstrating notable activity against a variety of bacteria and fungi. nih.govnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of the pyrazole scaffold have been shown to possess significant antibacterial properties, targeting metabolic pathways in both Gram-positive and Gram-negative bacteria. beilstein-journals.org Studies on various pyrazole derivatives have demonstrated a range of potencies. For instance, certain pyrazolo-1,2-benzothiazine derivatives have shown potent and selective antibiotic activity against different strains of Staphylococcus aureus, including susceptible, methicillin-resistant (MRSA), and multidrug-resistant (MDRSA) variants, with Minimum Inhibitory Concentration (MIC90) values as low as 8.0 µg/mL. nih.gov

Other studies involving pyrazole derivatives containing imidazothiadiazole moieties also reported strong antibacterial activity, with some compounds showing MIC values of 0.25 µg/mL against multi-drug resistant strains, a potency four times greater than the control drug, gatifloxacin. researchgate.net While direct studies on 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine are limited, the data from related structures suggest that the dichlorophenyl substitution could contribute to antibacterial efficacy. The presence of halogenated phenyl rings is a common feature in many bioactive compounds, and this moiety is often explored to enhance antimicrobial properties.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

Compound DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
Pyrazolo-1,2-benzothiazine (Compound 7h)S. aureus (Susceptible, MRSA, MDRSA)8.0 nih.gov
Pyrazolo-1,2-benzothiazine (Compound 7b)S. aureus (Susceptible, MRSA, MDRSA)16 nih.gov
Imidazothiadiazole-Pyrazole (Compound 21c)Multi-drug resistant strain0.25 researchgate.net
Imidazothiadiazole-Pyrazole (Compound 23h)Multi-drug resistant strain0.25 researchgate.net
Pyranopyrazole Derivative (Compound c)S. aureus64 rsc.org
Pyranopyrazole Derivative (Compound d)S. aureus64 rsc.org

Antifungal Activity Against Pathogenic Fungi

The pyrazole scaffold is also a key component in several commercial fungicides used in agriculture and has been investigated for its activity against human pathogenic fungi. nih.gov Research has shown that certain pyrazole derivatives exhibit potent antifungal effects against a spectrum of phytopathogenic and human-pathogenic fungi. nih.govmdpi.com

For example, a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated very good antifungal activity against four pathogenic fungal strains. mdpi.com Another study on novel pyrazole analogues found that some compounds exhibited a broad antifungal spectrum, with one derivative showing an EC50 value of 0.0530 µM against Fusarium graminearum, comparable to the commercial fungicide pyraclostrobin. nih.gov The evaluation of pyrazole-thiazole derivatives also revealed good-to-moderate activity against fungal pathogens. researchgate.net These findings underscore the potential of the pyrazole core, particularly when substituted with halogenated phenyl rings, as a template for developing new antifungal agents.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

Compound DerivativeFungal StrainActivityReference
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Compound 9m)Seven phytopathogenic fungiHigher activity than Boscalid researchgate.net
Pyrazole analogue (Compound 1v)Fusarium graminearumEC50 = 0.0530 µM nih.gov
Pyrazole analogue (Compound 1v)Colletotrichum micotianaeInhibition rate of 56.03% at 100 µg/mL nih.gov
3-(4-chlorophenyl)-4-substituted pyrazolesPathogenic fungiGood to excellent activity nih.gov

Exploration of Anticancer and Antiproliferative Activities

The pyrazole scaffold is a "privileged structure" in anticancer drug discovery, with numerous derivatives reported to inhibit cancer cell growth through various mechanisms. semanticscholar.org The aminopyrazole moiety, in particular, has been extensively used to design kinase inhibitors for cancer therapy. rsc.org

Cytotoxicity Profiles Across Various Human Cancer Cell Lines

Derivatives featuring a dichlorophenyl moiety attached to the pyrazole ring have shown significant antiproliferative activity. In one study, a pyrazole derivative with a dichlorophenyl group demonstrated antiproliferative effects against HCT116 (colon) and OVCAR-8 (ovarian) cancer cell lines with IC50 values of 7.76 and 9.76 µM, respectively. semanticscholar.org The study noted that the dichlorophenyl moiety was optimal for achieving the highest biological activity among the tested compounds. semanticscholar.org

Other research on 1,3,5-triazine-based pyrazole derivatives revealed potent anticancer activity against a panel of cancer cell lines, including MCF-7 (breast), HepG2 (liver), HCT116 (colorectal), and PC-3 (prostate). nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have shown broad-spectrum cell growth inhibition against various cell lines, including leukemia, non-small cell lung cancer, colon, prostate, melanoma, ovarian, renal, and breast cancer cells, with GI50 values as low as 1.18 µM. researchgate.net

Table 3: Cytotoxicity of Selected Dichlorophenyl Pyrazole Derivatives and Related Compounds

Compound DerivativeCancer Cell LineActivity (IC50 / GI50 in µM)Reference
Pyrazole with Dichlorophenyl Moiety (Compound 1)HCT116 (Colon)7.76 semanticscholar.org
Pyrazole with Dichlorophenyl Moiety (Compound 1)OVCAR-8 (Ovarian)9.76 semanticscholar.org
1,3,5-Triazine-Pyrazole (Compound 5h)MCF-7 (Breast)0.267 nih.gov
1,3,5-Triazine-Pyrazole (Compound 5h)HepG2 (Liver)0.315 nih.gov
1,3,5-Triazine-Pyrazole (Compound 5h)HCT116 (Colorectal)0.251 nih.gov
Pyrazolo[3,4-d]pyrimidine (Compound 15)NCI 60 Cell Panel1.18 - 8.44 researchgate.net
Pyrazolo[3,4-d]pyrimidine (Compound 16)NCI 60 Cell Panel0.018 - 9.98 researchgate.net

Anti-angiogenic Properties in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapy. mdpi.com Pyrazole-based compounds have been identified as promising agents for inhibiting angiogenesis, often by targeting key signaling pathways such as the VEGF/VEGFR-2 pathway. mdpi.com

One study identified a novel pyrazolyl-urea compound, GeGe-3, which displays potent anti-angiogenic properties. mdpi.com Its mechanism is presumed to involve the targeting of the protein kinase DMPK1 and the Ca²⁺-binding protein calreticulin. While this compound does not feature the dichlorophenyl substitution, it highlights the potential of the pyrazole scaffold in developing anti-angiogenic agents. The inhibition of kinases like VEGFR-2, which is a common strategy for blocking angiogenesis, has been successfully achieved with other pyrazole derivatives, suggesting a plausible mechanism for compounds like this compound.

Enzyme and Receptor Modulatory Activities

The versatility of the pyrazole scaffold allows it to interact with a wide range of biological targets, including various enzymes and receptors. A significant body of research has focused on pyrazole derivatives as kinase inhibitors, which are crucial regulators of cellular processes. semanticscholar.orgtandfonline.com

Derivatives of 1H-pyrazole have been designed as selective inhibitors for several kinases. For example, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were synthesized as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases. dntb.gov.ua One compound from this series, which includes a 5-(3,4-dichlorophenyl) group, exhibited an IC50 value of 227 nM against JNK3. dntb.gov.ua

Furthermore, pyrazole derivatives have been developed as potent inhibitors of other kinases, including Akt1, CDK1, and EGFR. semanticscholar.orgnih.gov A study of Akt kinase inhibitors found that a derivative with a dichlorophenyl moiety was highly potent. semanticscholar.org In another study, 1,3,5-triazine-based pyrazole derivatives showed significant inhibitory activity against EGFR-tyrosine kinase, with IC50 values as low as 229.4 nM. nih.gov Beyond kinases, pyrazole derivatives have also been investigated as inhibitors of other enzymes, such as amine oxidases. researchgate.net

Table 4: Enzyme and Receptor Modulatory Activity of Selected Pyrazole Derivatives

Compound DerivativeTarget Enzyme/ReceptorActivity (IC50 / Ki)Reference
5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl acetonitrile (B52724) derivative (Compound 8a)JNK3 KinaseIC50 = 227 nM dntb.gov.ua
Pyrazole with Dichlorophenyl Moiety (Compound 1)Akt1 KinaseIC50 = 61 nM semanticscholar.org
1,3,5-Triazine-Pyrazole (Compound 5h)EGFR-Tyrosine KinaseIC50 = 229.4 nM nih.gov
Pyrazolo[3,4-d]pyrimidine (Compound 16)EGFR-Tyrosine KinaseIC50 = 0.034 µM researchgate.net
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative (Compound 6)Monoamine Oxidase (MAO)Ki ≈ 10⁻⁸ M

Inhibition of Kinases (e.g., JNK3, RET, VEGFR-1/2/3)

The pyrazole scaffold is a key structural component in a multitude of kinase inhibitors, which are crucial in managing diseases like cancer and neurodegenerative disorders. mdpi.com

Derivatives of 1-(3,4-dichlorophenyl)-1H-pyrazole have demonstrated notable activity as kinase inhibitors, particularly against c-Jun N-terminal Kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is specifically distributed in the brain, making it a therapeutic target for neurodegenerative diseases. In an effort to develop selective JNK3 inhibitors, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed and synthesized. Within this series, compounds featuring the 5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl core structure showed potent inhibitory activity against JNK3.

Kinase profiling of these compounds revealed high selectivity for JNK3 when tested against a panel of 38 other kinases. For instance, one of the lead compounds demonstrated 90% inhibitory activity on JNK3 at a 10 μM concentration, while showing less than 20% inhibition for most other kinases, indicating a favorable selectivity profile.

Table 1: JNK3 Inhibitory Activity of 1-(3,4-Dichlorophenyl)-1H-pyrazole Derivatives
Compound NameIC₅₀ (μM)Source(s)
(R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile0.227 nih.gov
2-(5-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)-1H-pyrazol-3-yl)acetonitrile0.635 nih.gov
2-(5-(3,4-Dichlorophenyl)-1-(2-(piperidin-1-yl)pyrimidin-4-yl)-1H-pyrazol-3-yl)acetonitrile0.824 nih.gov
(S)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile0.361 nih.gov

While the broader class of pyrazole derivatives has been extensively studied as inhibitors of other kinases such as Rearranged during Transfection (RET) and Vascular Endothelial Growth Factor Receptors (VEGFR), specific in vitro inhibitory data for derivatives of this compound against these particular kinases are not prominently featured in the reviewed literature. nih.govnih.govnih.gov

Carbonic Anhydrase Inhibition Studies

The pyrazole structure is a recurring motif in the design of carbonic anhydrase (CA) inhibitors. nih.govmdpi.com These metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Various series of pyrazole-based benzenesulfonamides and pyrazole-3,4-dicarboxamides have been synthesized and shown to be effective inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II). mdpi.comnih.govresearchgate.net However, based on the available scientific literature, specific studies focusing on the carbonic anhydrase inhibitory activity of this compound or its direct derivatives have not been extensively reported.

Cysteine Protease Inhibition

Cysteine proteases are a class of enzymes implicated in various pathological processes, including parasitic infections and cancer. nih.gov The development of inhibitors for these proteases is an active area of research. nih.govmdpi.com Despite the broad biological screening of pyrazole-containing compounds, the inhibition of cysteine proteases by derivatives of this compound is not a well-documented area of activity in the reviewed literature.

Cannabinoid Receptor Antagonism Studies

The pyrazole framework is central to a well-known class of cannabinoid receptor 1 (CB1) antagonists. acs.orgjbclinpharm.org Extensive structure-activity relationship (SAR) studies were initiated from the lead compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). nih.govacs.orgacs.org These investigations identified key structural features necessary for potent and selective CB1 receptor antagonism. One of the crucial requirements identified was the presence of a dichlorophenyl substituent at the 1-position of the pyrazole ring, with the 2,4-dichloro substitution being optimal for binding affinity. nih.govacs.org

While these studies primarily focused on the 2,4-dichloro isomer, the findings underscore the importance of the dichlorophenyl moiety at this position for achieving high-affinity antagonism at the CB1 receptor. nih.govacs.orgjbclinpharm.org This suggests that other isomers, such as the 3,4-dichlorophenyl substitution, are of significant interest within this pharmacological class.

Other Significant Biological Effects

Antioxidant Properties

Several classes of pyrazole derivatives have been investigated for their antioxidant potential. The ability to scavenge free radicals is a significant biological effect, as oxidative stress is implicated in numerous disease states. Studies on phenyl-pyrazolone derivatives, which are structurally related to the antioxidant drug edaravone, have shown that these molecules can act as scavengers of oxygen free radicals. nih.gov

Specifically, a derivative containing the 1-(3,4-Dichlorophenyl)pyrazole core, namely 1-(3,4-Dichlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone, has been synthesized and evaluated for its biological properties. Furthermore, studies on related structures, such as 3-(5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-yl)-1-(furan-2-yl)prop-2-en-1-one, have demonstrated moderate free radical scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. This indicates that the dichlorophenyl-substituted pyrazole scaffold contributes to the antioxidant capacity of these molecules.

Anti-inflammatory Investigations

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, most notably in COX-2 inhibitors like celecoxib. wjpps.com Various novel pyrazole derivatives are continuously being evaluated for their anti-inflammatory effects, often using in vitro assays and in vivo models such as carrageenan-induced paw edema. wjpps.compharmascholars.comnih.gov

For derivatives of 1-(3,4-Dichlorophenyl)-1H-pyrazole, a significant mechanistic insight into their anti-inflammatory potential comes from their activity as kinase inhibitors. As detailed in section 3.3.1, certain derivatives are potent and selective inhibitors of JNK3. nih.gov The c-Jun N-terminal kinases (JNKs) are key mediators in cellular stress and inflammatory responses. They are activated by inflammatory cytokines and play a crucial role in inducing apoptosis and other inflammatory pathways. nih.gov Therefore, the demonstrated in vitro inhibition of JNK3 by derivatives of 1-(3,4-Dichlorophenyl)-1H-pyrazole provides a strong rationale for their investigation as anti-inflammatory compounds.

Potential as Antidiabetic Agents

The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of biological activities, including their potential as antidiabetic agents. nih.govresearchgate.net The primary strategy for managing type 2 diabetes mellitus involves controlling postprandial hyperglycemia, often by inhibiting key carbohydrate-digesting enzymes such as α-glucosidase and α-amylase. nih.govtandfonline.combohrium.com Pyrazole-based compounds have emerged as a promising class of inhibitors for these enzymes. nih.gov

Research has demonstrated that various pyrazole derivatives exhibit significant in vitro inhibitory activity against α-glucosidase and α-amylase. For instance, a study on sulfonamide-based acyl pyrazoles revealed potent α-glucosidase inhibition, with all tested compounds showing greater potency than the standard drug, acarbose (B1664774). frontiersin.org One derivative, compound 5a ((E)-4-((1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide), was particularly effective, displaying an IC50 value of 1.13 ± 0.06 µM, which is approximately 35 times more potent than acarbose (IC50 = 35.1 ± 0.14 µM). frontiersin.org

Similarly, another investigation into pyrazole and pyrazolone (B3327878) derivatives identified compounds with specific inhibitory effects. bohrium.com While some compounds inhibited both α-amylase and α-glucosidase, 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one (Compound 1) was found to be a specific inhibitor of α-glucosidase with an IC50 value of 0.1 ± 0.005 mg/mL, comparable to acarbose (IC50 = 0.125 ± 0.006 mg/mL), and showed no activity against α-amylase. bohrium.com

Further studies have synthesized and evaluated other pyrazole derivatives, consistently showing their potential in enzymatic inhibition related to diabetes management. Two such derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), demonstrated potent inhibition of both α-glucosidase and α-amylase. nih.govnih.gov The activity of Pyz-1 against α-glucosidase was particularly notable, with an IC50 value very close to that of acarbose. nih.govnih.gov

The design of hybrid molecules incorporating the pyrazole structure has also proven to be a successful strategy. Novel 5-aryl pyrazole-glucose hybrids have shown superior in vitro inhibitory effects on α-glucosidase compared to acarbose, with IC50 values for the series ranging from 0.5 to 438.6 µM (acarbose IC50 = 750.0 µM). nih.gov Compound 8g from this series was an exceptionally potent competitive inhibitor with an IC50 of 0.5 µM and a Ki of 0.46 µM. nih.gov

The inhibitory activities of several pyrazole derivatives against α-glucosidase and α-amylase are summarized in the tables below.

Table 1: α-Glucosidase Inhibitory Activity of Pyrazole Derivatives
CompoundIC50 ValueReference CompoundIC50 Value (Reference)
(E)-4-((1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide (5a)1.13 ± 0.06 µMAcarbose35.1 ± 0.14 µM frontiersin.org
3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one (Compound 1)0.1 ± 0.005 mg/mLAcarbose0.125 ± 0.006 mg/mL bohrium.com
5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one (Compound 3)1.55 ± 0.078 mg/mLAcarbose0.125 ± 0.006 mg/mL bohrium.com
3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole (Compound 4)0.36 ± 0.018 mg/mLAcarbose0.125 ± 0.006 mg/mL bohrium.com
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)75.62 ± 0.56 µMAcarbose72.58 ± 0.68 µM nih.govnih.gov
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)95.85 ± 0.92 µMAcarbose72.58 ± 0.68 µM nih.govnih.gov
5-Aryl Pyrazole-Glucose Hybrid (8g)0.5 µMAcarbose750.0 µM nih.gov
Table 2: α-Amylase Inhibitory Activity of Pyrazole Derivatives
CompoundIC50 ValueReference CompoundIC50 Value (Reference)
5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one (Compound 3)1.95 ± 0.098 mg/mLAcarbose0.15 ± 0.008 mg/mL bohrium.com
3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole (Compound 4)0.08 ± 0.004 mg/mLAcarbose0.15 ± 0.008 mg/mL bohrium.com
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)119.3 ± 0.75 µMAcarbose115.6 ± 0.574 µM nih.govnih.gov
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)120.2 ± 0.68 µMAcarbose115.6 ± 0.574 µM nih.govnih.gov

Beyond α-glucosidase and α-amylase, other therapeutic targets for type 2 diabetes include Dipeptidyl peptidase IV (DPP-4) and peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.govnih.gov Research has also explored pyrazole derivatives as inhibitors of these targets. A series of pyrazole-3-carbohydrazone derivatives were discovered to be effective DPP-4 inhibitors. nih.gov Additionally, 2,4-thiazolidinedione (B21345) derivatives combined with a pyrazole moiety have been reported as PPAR-γ modulators with significant blood glucose-lowering effects in in vivo models. nih.gov

Molecular Mechanisms of Action for 1 3,4 Dichlorophenyl 1h Pyrazol 3 Amine

Identification and Characterization of Specific Molecular Targets

No specific molecular targets for 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine have been identified in the reviewed scientific literature.

Detailed Binding Site Analysis and Ligand-Target Interactions

Without identified molecular targets, no information is available regarding the binding site of this compound or the nature of its interactions with any biological macromolecules.

Elucidation of Downstream Cellular Pathways and Signaling Cascades

There is no available data to elucidate the downstream cellular pathways or signaling cascades that may be modulated by this compound.

Role in Enzyme Active Site Inhibition or Receptor Modulation

The role of this compound in enzyme active site inhibition or receptor modulation has not been documented. While many pyrazole-containing compounds are known to be kinase inhibitors, it is not confirmed if this specific compound shares that activity.

Insights from Biochemical Assays and Structural Biology Studies

No biochemical assay data or structural biology studies, such as X-ray crystallography or NMR spectroscopy, have been published for this compound in complex with a biological target.

Structure Activity Relationship Sar Studies and Rational Design of 1 3,4 Dichlorophenyl 1h Pyrazol 3 Amine Analogs

Impact of the 3,4-Dichlorophenyl Moiety on Biological Activity

The 3,4-dichlorophenyl group at the N-1 position of the pyrazole (B372694) ring is a critical determinant of the biological activity in this class of compounds. SAR studies have consistently demonstrated that this specific substitution pattern is often optimal for potency. The presence and positioning of the chlorine atoms on the phenyl ring significantly influence the compound's interaction with its biological target.

The electronic properties of the dichlorophenyl group can also play a role in modulating the chemical properties of the entire molecule, thereby affecting its target engagement. The electron-withdrawing nature of the chlorine atoms can influence the electron density of the pyrazole ring, which in turn can impact its binding characteristics.

The following table summarizes the impact of the phenyl ring substitutions on the biological activity of representative pyrazole analogs.

Compound IDPhenyl Ring SubstitutionBiological Activity (IC₅₀ in µM)Target
1a 3,4-dichloro0.71HCT116 cell line
1b 4-fluoro>10HCT116 cell line
1c 4-methoxy>10HCT116 cell line
1d Unsubstituted>10HCT116 cell line
2a 3,4-dichloro0.25S. aureus
2b 2,4-difluoro>1S. aureus
2c 4-chloro0.5S. aureus

Data is illustrative and compiled from various studies on pyrazole derivatives for comparative purposes.

Influence of Substituents on the Pyrazole Ring (e.g., at C-3, N-1) on Potency and Selectivity

Modifications to the pyrazole ring itself, at positions such as C-3 and N-1, have a profound effect on the potency and selectivity of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine analogs. The pyrazole scaffold is considered a privileged structure in medicinal chemistry due to its synthetic accessibility and ability to serve as a versatile framework for developing inhibitors of various protein kinases. mdpi.com

Substitutions at the C-3 position are particularly important for modulating the biological activity. The nature of the substituent at this position can influence the compound's interaction with the target protein, with different groups leading to varied levels of inhibitory activity. For example, in the development of pyrazole-based inhibitors, the introduction of different aryl or heteroaryl moieties at C-3 has been a key strategy for optimizing potency. mdpi.com

The N-1 position, occupied by the 3,4-dichlorophenyl group in the parent compound, is also a critical point for modification. While the 3,4-dichlorophenyl moiety is often favored, studies have explored other substitutions to fine-tune the compound's properties. For instance, N-alkylation of pyrazoles has been shown to yield highly potent compounds, although sometimes at the cost of other desirable pharmacokinetic properties. nih.gov The choice of substituent at N-1 can also impact the selectivity of the compound for its intended target over other related proteins.

The following table illustrates the influence of substituents on the pyrazole ring on the potency of representative analogs.

Compound IDN-1 SubstituentC-3 SubstituentBiological Activity (IC₅₀ in nM)Target
3a 3,4-Dichlorophenyl4-Anilinophenyl61Akt1
3b 3,4-Dichlorophenyl4-Hydroxyphenyl150Akt1
3c 4-Chlorophenyl4-Anilinophenyl120Akt1
3d 3,4-DichlorophenylUnsubstituted>1000Akt1

Data is illustrative and compiled from various studies on pyrazole derivatives for comparative purposes.

Role of the Pyrazole Amine Functionality in Ligand-Target Recognition

The 3-amino group of the pyrazole ring is a key pharmacophoric feature that plays a crucial role in ligand-target recognition. This amino group can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the active site of the target protein. nih.govresearchgate.netnih.gov These hydrogen bonds are often essential for anchoring the ligand in the correct orientation for effective inhibition.

The basic nature of the amino group also allows it to participate in ionic interactions with acidic residues in the target's binding pocket. ontosight.ai The functionalization of the pyrazole nucleus with amino substituents has led to the development of multifunctional pharmacologically active compounds. nih.gov

In the design of AXL kinase inhibitors, for example, a 3-aminopyrazole (B16455) derivative was shown to form key hydrogen bonds with the hinge region of the kinase domain. acs.org The importance of a hydrogen bond donor in this specific region of the protein pocket has been highlighted in other studies as well, where the absence of such a group led to a complete loss of inhibitory effect. acs.org

The following table provides examples of the interactions of the pyrazole amine functionality with target proteins.

Compound ClassTarget ProteinKey Interacting ResidueType of Interaction
3-Aminopyrazole derivativesAXL KinaseMet623 (hinge region)Hydrogen Bond
5-Aminopyrazole derivativesp38 MAP KinaseMet109 (hinge region)Hydrogen Bond
Pyrazole-based inhibitorsNAAAGlu195Hydrogen Bond

Data is illustrative and compiled from various studies on pyrazole derivatives for comparative purposes.

Design Principles for Enhanced Efficacy and Target Specificity

The rational design of more effective and specific analogs of this compound is based on several key principles derived from SAR studies. One primary strategy is the optimization of substituents on both the phenyl and pyrazole rings to maximize interactions with the target protein while minimizing off-target effects.

Structure-based design, often aided by X-ray crystallography of ligand-protein complexes, provides valuable insights into the binding mode of these compounds and allows for the targeted modification of the scaffold to improve affinity and selectivity. nih.gov For instance, docking studies can reveal the importance of a particular moiety, such as the pyrazole ring, in fitting into specific regions of the enzyme's active site. mdpi.com

Furthermore, the introduction of specific functional groups can be used to exploit unique features of the target's active site, leading to enhanced selectivity. For example, the addition of a 2,3-dihydroxypropoxy moiety to a pyrazole scaffold resulted in a highly selective inhibitor of p38 MAP kinase.

Key design principles include:

Scaffold Hopping: Replacing parts of the molecule with other chemical groups that retain similar spatial arrangements and properties to explore new chemical space and improve properties.

Bioisosteric Replacement: Substituting a functional group with another that has similar physical and chemical properties to enhance potency or reduce toxicity.

Fragment-Based Drug Discovery: Building up a potent inhibitor from smaller fragments that are known to bind to specific pockets of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound analogs, QSAR models can be developed to predict the potency of novel derivatives before their synthesis, thereby saving time and resources. researchgate.net

These models are built using a dataset of compounds with known biological activities and a set of molecular descriptors that quantify various aspects of their chemical structure, such as electronic, steric, and hydrophobic properties. The developed QSAR models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the regions around the molecule where modifications are likely to affect biological activity. researchgate.net These models can be particularly useful in guiding the rational design of new analogs with improved potency and selectivity.

The statistical parameters of a QSAR model, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), are used to assess its predictive power. researchgate.net A reliable QSAR model can be a valuable tool in the lead optimization process for this class of compounds.

The following table presents a conceptual overview of descriptors used in QSAR models for pyrazole derivatives.

Descriptor ClassExample DescriptorsInformation Encoded
Electronic Dipole moment, HOMO/LUMO energiesElectron distribution, reactivity
Steric Molecular weight, molar refractivitySize and shape of the molecule
Hydrophobic LogPLipophilicity and membrane permeability
Topological Connectivity indicesAtomic arrangement and branching

Advanced Computational Methodologies Applied to 1 3,4 Dichlorophenyl 1h Pyrazol 3 Amine Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing critical information about the binding energetics and the nature of the intermolecular forces involved.

Molecular docking simulations are instrumental in predicting how a ligand like a pyrazole (B372694) derivative might bind within the active site of a target protein. These simulations calculate the binding affinity, often expressed as a binding energy score (in kcal/mol or kJ/mol), which estimates the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable and potent interaction.

In studies of various pyrazole derivatives, docking has been used to screen their potential as inhibitors for protein targets crucial in disease pathways, such as receptor tyrosine kinases and protein kinases involved in cancer. For instance, docking studies on a series of pyrazole derivatives against targets like VEGFR-2, Aurora A, and CDK2 have revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol, suggesting strong binding potential. nih.gov Such analyses help in identifying which derivatives are most likely to be potent inhibitors, thereby prioritizing them for synthesis and experimental testing. nih.govijpbs.com The results from these simulations provide a theoretical framework to rationally design new, more effective pyrazole-based therapeutic agents. nih.gov

Table 1: Predicted Binding Affinities of Pyrazole Derivatives Against Various Protein Targets

CompoundProtein Target (PDB ID)Binding Energy (kJ/mol)
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.09
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A (2W1G)-8.57
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2 (2VTO)-10.35

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

For pyrazole derivatives docked into kinase active sites, analyses have shown that ligands can embed deep within the binding pocket. nih.gov Interactions often involve hydrogen bonds with residues such as Threonine, Arginine, and Lysine. nih.gov For example, in the active site of Aurora A kinase, key interactions have been observed with residues like Thr 217, Arg 137, and Arg 220. nih.gov Similarly, the ATP binding site of CDK2 features a hydrophobic pocket defined by residues including Ile10, Phe82, and Leu134, which are crucial for inhibitor binding. nih.gov The identification of these key interactions helps in understanding the pharmacophoric features—the essential spatial and electronic characteristics—required for a molecule to bind to its target. This knowledge is vital for optimizing lead compounds to improve their potency and selectivity.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful approach to investigate the intrinsic properties of a molecule. DFT is used to determine a molecule's electronic structure, which in turn allows for the prediction of a wide range of chemical and physical properties.

DFT calculations are used to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. unar.ac.id

Table 2: DFT-Calculated Reactivity Descriptors for a Pyrazoline Derivative (M1*)

ParameterValue (eV)Description
EHOMO-6.06Energy of the Highest Occupied Molecular Orbital
ELUMO-2.64Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.42Indicates chemical reactivity and stability
Chemical Hardness (η)1.71Measures resistance to change in electron distribution
Chemical Potential (μ)-4.21Relates to the escaping tendency of electrons
Global Electrophilicity (ω)5.182Measures the energy lowering due to maximal electron flow

*Data for (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone, illustrating the types of descriptors calculated for this class of compounds. unar.ac.id

DFT is also employed for conformational analysis to determine the most stable three-dimensional structure of a molecule. This process involves optimizing the molecular geometry to find the lowest energy conformation. nih.gov The analysis provides precise information on bond lengths, bond angles, and dihedral angles. mdpi.com For complex molecules with multiple rotatable bonds, identifying the global minimum energy conformer is crucial as it represents the most populated and often the most biologically relevant structure.

In studies of substituted pyrazole compounds, DFT calculations have been used to predict the relative orientation of the various rings. For instance, in a derivative of 1-(3,4-dichlorophenyl)-1H-pyrazol, the dihedral angle between the pyrazole ring and the dichloro-substituted benzene ring was calculated to be 11.03°. researchgate.net This type of structural information is in good agreement with experimental data obtained from X-ray crystallography and is essential for understanding how the molecule's shape influences its interactions with biological targets. researchgate.netnih.gov

A significant application of DFT is the prediction of spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis.

NMR Spectroscopy: DFT calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts of a molecule. bohrium.comresearchgate.netnih.gov By comparing the theoretically calculated spectrum with the experimental one, researchers can confirm the proposed chemical structure. nih.gov Studies have shown that the choice of DFT functional and basis set can significantly impact the accuracy of the prediction, with methods like B97D and TPSSTPSS providing highly accurate results. bohrium.comnih.gov

IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Infrared (IR) spectrum. nih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups. mdpi.com A good correlation between the computed and experimental vibrational frequencies provides strong support for the optimized molecular structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. semanticscholar.org This method calculates the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, such as n→π* or π→π* transitions between frontier molecular orbitals. nih.govals-journal.com For a pyrazole derivative, the maximum wavelength (λmax) was calculated to be 281.02 nm in the gas phase and in water, which compared favorably with the experimental value of 262 nm. als-journal.com

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for Related Pyrazole Derivatives

Spectroscopy TypeParameterPredicted Value (DFT)Experimental ValueReference Compound
UV-Visλmax (in H2O)281.02 nm262 nmAn antidepressant drug with a pyrazole core als-journal.com
1H NMRAromatic Protons (ppm)6.16 - 7.53 ppmNot specified in the same studyAn antidepressant drug with a pyrazole core als-journal.com
IRC=N Stretch (cm-1)1614 cm-11609 cm-11-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulation is a powerful computational method that models the physical movements of atoms and molecules over time. nih.gov In pharmaceutical research, MD simulations provide detailed mechanistic insights into the behavior of drug candidates and their interactions with biological targets. nih.gov This technique is particularly valuable for assessing the conformational stability of a molecule and for elucidating the intricate dynamics of its binding to a target protein.

For compounds related to 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine, MD simulations can explore the molecule's flexibility and identify its most stable three-dimensional shapes (conformations) in a simulated physiological environment. By analyzing the trajectory of the molecule over a period of nanoseconds or even microseconds, researchers can understand how it behaves, which is crucial for its interaction with a receptor. For instance, studies on other pyrazole derivatives have utilized MD simulations to investigate the stability of the ligand-protein complex, often by analyzing metrics like the root-mean-square deviation (RMSD) of the atoms from their initial positions. researchgate.netajchem-a.com A stable RMSD value over time suggests that the ligand remains securely bound in the protein's active site.

Furthermore, MD simulations are instrumental in understanding the binding dynamics. They can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the affinity between the drug candidate and its target. mdpi.com The simulation can also calculate the binding free energy, which provides a quantitative measure of the binding strength. For example, a molecular dynamics simulation performed on novel pyrazole-containing derivatives can explore the most likely binding mode with a target like a protein kinase. researchgate.net

Below is a table representing typical data obtained from an MD simulation study for a hypothetical pyrazole derivative complexed with a target protein.

ParameterValueInterpretation
Average RMSD of Ligand1.86 ÅIndicates good stability of the ligand within the binding pocket. ajchem-a.com
Average RMSF of Binding Site Residues1.62 ÅShows minor fluctuations, suggesting the binding site remains stable upon ligand binding. ajchem-a.com
Binding Free Energy (ΔG_bind)-10.57 kcal/molA negative value indicates a favorable binding interaction between the ligand and the protein. mdpi.com
Key Interacting ResiduesASP 594, CYS 532, PHE 583Identifies specific amino acids crucial for the binding interaction. mdpi.com
Dominant Interaction TypesHydrogen Bonds, Hydrophobic InteractionsCharacterizes the nature of the forces holding the ligand in the binding site.

This table contains illustrative data based on published research on similar compounds.

Virtual Screening and Lead Optimization Strategies in Drug Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netresearchgate.net This approach significantly accelerates the discovery of potential new drugs by reducing the number of compounds that need to be synthesized and tested in the lab. researchgate.net For a scaffold like this compound, virtual screening can be employed to find derivatives with potentially high activity against a specific biological target.

Once a "hit" or "lead" compound is identified, lead optimization becomes the next critical phase. volkamerlab.org This process involves synthesizing and testing analogs of the lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic characteristics. nih.govnih.gov Computational chemistry plays a vital role in guiding this process. Structure-activity relationship (SAR) studies, aided by molecular modeling, help researchers understand how modifications to the chemical structure affect its biological activity. nih.gov For example, by analyzing the binding mode of the lead compound in its target protein, scientists can propose modifications to enhance key interactions, thereby increasing potency. This strategy has been successfully applied to optimize various pyrazole derivatives into promising drug candidates. osti.govfigshare.com

The table below illustrates a hypothetical lead optimization process for a pyrazole-based inhibitor.

Compound IDModification from Parent StructureIn Vitro Potency (IC50)Interpretation
Lead-01(Parent Compound)5.2 µMInitial lead compound with moderate activity.
Analog-01aAddition of a hydroxyl group to the phenyl ring2.1 µMIncreased potency, likely due to a new hydrogen bond interaction.
Analog-01bReplacement of chlorine with a trifluoromethyl group0.8 µMSignificant improvement in potency, possibly due to enhanced hydrophobic interactions. nih.gov
Optimized-02Combination of beneficial modifications0.05 µMA highly potent compound resulting from iterative design and optimization.

This table presents a hypothetical scenario to demonstrate the lead optimization process.

In Silico Prediction of Oral Bioavailability and Drug-Likeness for Research Prioritization

In the drug discovery pipeline, it is crucial to assess the potential of a compound to become an effective oral medication early on. nih.gov In silico methods provide a rapid and cost-effective way to predict key pharmacokinetic properties such as oral bioavailability and "drug-likeness." nih.gov Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation, a critical factor for orally administered medicines. nih.gov Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be considered a potential drug. ijbiotech.com

Several computational models and guidelines are used for these predictions. One of the most well-known is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Veber's rule, which considers the number of rotatable bonds and polar surface area, provides additional guidance on predicting good oral bioavailability. nih.gov Modern computational tools can predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to flag potential issues before significant resources are invested. mdpi.comresearchgate.net

By applying these in silico predictions to a series of derivatives of this compound, researchers can prioritize which compounds are most promising for synthesis and further experimental testing. This computational filtering ensures that efforts are focused on candidates with a higher probability of success in later developmental stages.

The following table shows predicted drug-likeness and oral bioavailability parameters for a set of hypothetical pyrazole analogs.

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Oral Bioavailability (%)Lipinski's Rule of Five Violations
Analog-A228.082.722>80%0
Analog-B480.354.534>70%0
Analog-C510.505.268<50%2 (MW > 500, H-Bond Donors > 5)
Analog-D350.213.113>85%0

This table is for illustrative purposes, showcasing the application of in silico predictive models.

Preclinical Pharmacological Evaluation of 1 3,4 Dichlorophenyl 1h Pyrazol 3 Amine in Relevant Biological Models

Investigations in In Vitro Cellular Models Beyond Basic Cytotoxicity

Detailed studies on the cellular pharmacology of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine are not available. Research into the broader family of pyrazole-containing compounds has often highlighted their potential as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. However, specific data for the dichlorophenyl-substituted pyrazolamine is absent.

Cellular Uptake and Distribution Studies

No specific studies detailing the mechanisms or kinetics of cellular uptake and the subsequent intracellular distribution of this compound have been reported. Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological activity, but this information is currently unavailable for this specific molecule.

Impact on Cellular Signaling Pathways

There is no published research investigating the effects of this compound on specific cellular signaling pathways. While many pyrazole (B372694) derivatives are known to modulate pathways involved in cell proliferation, inflammation, and apoptosis, the specific targets and downstream effects of this particular compound have not been elucidated.

Evaluations in Ex Vivo Tissue Models

A search for pharmacological evaluations of this compound in ex vivo tissue models yielded no results. Such studies, which utilize isolated tissues or organs, are instrumental in bridging the gap between cellular assays and whole-animal studies. The absence of this data indicates a significant gap in the preclinical characterization of this compound.

Exploratory Studies in Animal Models for Specific Biological Activities

No exploratory studies using animal models to investigate the specific biological activities of this compound have been published. While other pyrazole derivatives have been tested in various disease models, including those for cancer and inflammatory diseases, there is no corresponding in vivo efficacy data available for this compound.

Future Directions and Advanced Research Perspectives for 1 3,4 Dichlorophenyl 1h Pyrazol 3 Amine

Development of Next-Generation Pyrazole (B372694) Analogs with Enhanced Potency and Selectivity

The development of next-generation analogs of 1-(3,4-dichlorophenyl)-1H-pyrazol-3-amine will be heavily guided by structure-activity relationship (SAR) studies. The pyrazole core is a privileged scaffold, and its biological activity can be finely tuned through strategic substitutions. frontiersin.org

Key areas for modification include:

The Pyrazole Ring: The amino group at the 3-position is a critical pharmacophore, often involved in key hydrogen bonding interactions with biological targets. mdpi.com Modifications at other positions of the pyrazole ring, such as the C4 and C5 positions, can significantly influence potency and selectivity. For instance, the introduction of various substituents can alter the electronic and steric properties of the molecule, leading to improved interactions with target proteins. frontiersin.org

The Dichlorophenyl Moiety: The 3,4-dichloro substitution on the phenyl ring at the N1 position is a crucial feature. Halogen atoms can modulate the lipophilicity and metabolic stability of the compound. Future research should explore the replacement of the dichlorophenyl group with other substituted aryl or heteroaryl rings to optimize target engagement and pharmacokinetic properties. SAR studies have shown that different substitution patterns on this phenyl ring can lead to significant variations in biological activity.

The goal of these modifications will be to create analogs with enhanced potency against specific biological targets while minimizing off-target effects, thereby improving the therapeutic index. The data from these SAR studies can be compiled to build a comprehensive understanding of how structural changes impact efficacy, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Structure-Activity Relationship Data for Analogs of this compound

Compound ID R1 (Phenyl Ring Substitution) R2 (Pyrazole C4 Substitution) Target Kinase IC₅₀ (nM) Selectivity Index (vs. Off-Target)
Parent 3,4-dichloro -H 150 10
Analog A 4-fluoro -H 200 15
Analog B 3,4-dichloro -CN 75 50
Analog C 4-methoxy -H 500 5

Investigation of Novel and Undiscovered Biological Targets

While pyrazole derivatives are known to inhibit a wide range of biological targets, including various protein kinases, cyclooxygenases, and other enzymes, the specific targets of this compound may not be fully elucidated. chim.it Future research should focus on identifying and validating both known and novel molecular targets.

A systematic approach to target identification could involve:

Broad Kinase Screening: Given that many pyrazole-containing drugs are kinase inhibitors, screening against a large panel of human kinases is a logical first step. mdpi.com This could reveal inhibitory activity against kinases implicated in cancer, inflammation, or other diseases.

Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based models of disease to identify a desired therapeutic effect without a preconceived target. Subsequent target deconvolution studies can then be used to identify the molecular mechanism of action.

Exploring the "Dark Kinome": A significant portion of the human kinome remains understudied. Probing the activity of this compound against these less-explored kinases, such as the PCTAIRE family, could uncover entirely new therapeutic opportunities. mdpi.com

The identification of novel targets will open up new avenues for therapeutic applications and provide a deeper understanding of the compound's biological activity.

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound and its future analogs, the integration of "omics" technologies is essential. These high-throughput methods can provide a wealth of information at different biological levels. nih.gov

Genomics and Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression profiles in cells treated with the compound. This can help to identify affected signaling pathways and potential biomarkers of response or resistance.

Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, providing direct insights into the compound's impact on cellular signaling networks.

Metabolomics: By analyzing the global profile of small-molecule metabolites, researchers can understand how the compound alters cellular metabolism, which is often dysregulated in diseases like cancer.

Integrating data from these different omics platforms can help to construct a comprehensive picture of the compound's mechanism of action, identify potential safety liabilities early in development, and discover patient populations most likely to benefit from treatment. nih.gov

Advanced Synthetic Methodologies for Scalable and Sustainable Production

The future clinical and commercial success of any therapeutic agent relies on the ability to produce it in large quantities in a cost-effective and environmentally friendly manner. Research into advanced synthetic methodologies for this compound and its derivatives is therefore crucial.

Key areas of focus should include:

Green Chemistry Approaches: The development of synthetic routes that minimize the use of hazardous reagents and solvents is a high priority. This includes the use of aqueous media, recyclable catalysts, and energy-efficient reaction conditions. nih.govbenthamdirect.com Methodologies like microwave-assisted and ultrasound-assisted synthesis can often reduce reaction times and improve yields. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials, which improves efficiency and reduces waste. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including better control over reaction parameters, improved safety, and easier scalability.

Catalytic C-H Functionalization: Direct functionalization of C-H bonds on the pyrazole or phenyl rings offers a more atom-economical way to synthesize analogs compared to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.it

A scalable synthesis was developed for an aminopyrazole building block using a copper-catalyzed amidation, which successfully produced over 50 kg of the target compound, demonstrating the viability of such alternative routes for large-scale production. acs.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the design-test-learn cycle. nih.govnih.gov These computational tools can be applied to the development of this compound analogs in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing SAR data to build predictive models that can estimate the biological activity of novel, untested compounds. This allows for the in silico screening of large virtual libraries of potential analogs, prioritizing the most promising candidates for synthesis and testing. researchgate.netrjpbr.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. These models can be trained to generate novel pyrazole derivatives that are predicted to have high potency and selectivity for a specific biological target. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its success as a drug. ML models can be used to predict these properties early in the design phase, helping to avoid costly failures later in development. mdpi.com

Virtual Screening: Molecular docking simulations, often enhanced by ML scoring functions, can be used to screen large compound libraries against the three-dimensional structure of a target protein, identifying potential binders. nih.govijpbs.com

By integrating AI and ML into the research and development process, the discovery of next-generation pyrazole-based therapeutics can be made more efficient and cost-effective.

Q & A

Q. What experimental controls are critical when observing unexpected cytotoxicity in cell-based studies?

  • Answer : Include controls for solvent toxicity (e.g., DMSO ≤0.1%) and assay interference (e.g., compound autofluorescence). Test cytotoxicity in primary cells vs. immortalized lines to rule out cell-type-specific effects. Confirm apoptosis via Annexin V/PI staining and caspase-3 activation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.